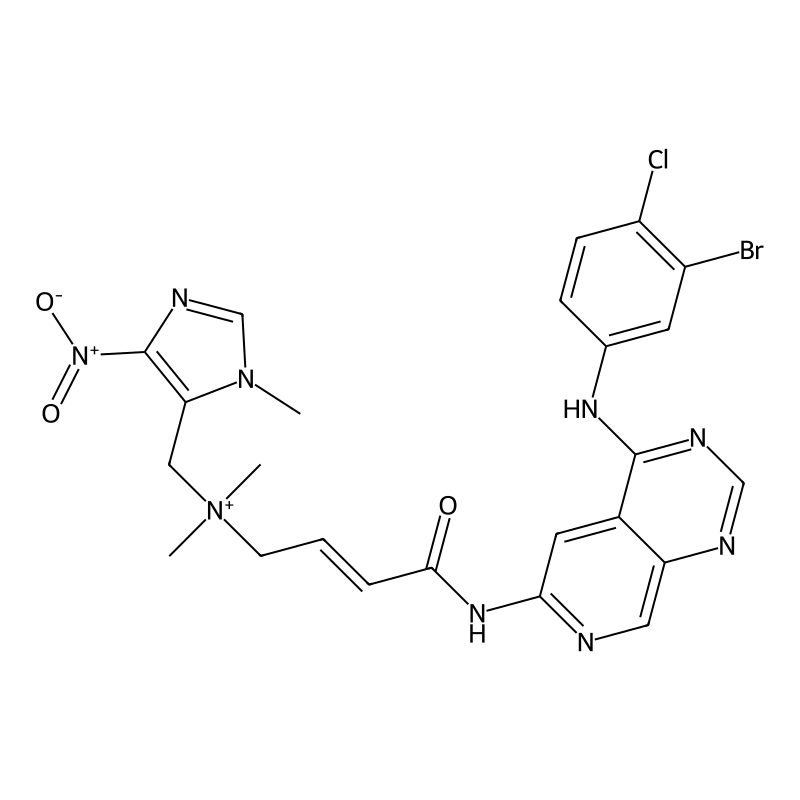

Tarloxotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tarloxotinib (CAS: 1636938-13-0), frequently procured as the bromide salt (CAS: 1636180-98-7), is a clinical-stage, hypoxia-activated prodrug (HAP) of a potent, irreversible pan-HER (EGFR/HER2) tyrosine kinase inhibitor [1]. Structurally, it features a 4-nitroimidazole trigger that remains stable in normoxic environments but fractures under severe tumor hypoxia to release the active covalent effector, Tarloxotinib-E . From a procurement perspective, Tarloxotinib is highly valued for its ability to uncouple systemic wild-type EGFR toxicity from localized tumor efficacy, providing a vastly superior therapeutic index in vivo compared to conventional 2nd and 3rd generation TKIs.

Substituting Tarloxotinib with standard EGFR/HER2 inhibitors (such as afatinib, osimertinib, or poziotinib) fundamentally compromises experimental design in tumor microenvironment (TME) and hypoxia-targeting studies [1]. Standard TKIs are systemically active, leading to dose-limiting toxicities via wild-type EGFR engagement in healthy tissues, which artificially caps the achievable intratumoral concentration. Conversely, substituting the prodrug with its own active metabolite (Tarloxotinib-E) bypasses the hypoxia-activation mechanism entirely, rendering it useless for validating 4-nitroimidazole-triggered delivery systems or normoxia-sparing assays [2]. Procurement of the intact prodrug is strictly necessary to leverage the hypoxia-gated therapeutic window.

References

- [1] Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study. Translational Lung Cancer Research, 10(10), 3828-3840 (2021).

- [2] Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes. Clinical Cancer Research, 27(5), 1463-1475 (2021).

Prodrug Stability and Normoxic Handling Baseline

When procuring compounds for tumor microenvironment targeting, the stability of the prodrug trigger under normoxic (standard handling) conditions is critical. Tarloxotinib demonstrates a roughly 100-fold higher IC50 (lower off-target activity) in normoxic Ba/F3 cell assays compared to its active effector, Tarloxotinib-E[1]. This confirms that the 4-nitroimidazole trigger remains intact during standard laboratory handling and systemic circulation, unlike direct active inhibitors which immediately engage targets.

| Evidence Dimension | Normoxic Kinase Inhibition (IC50) |

| Target Compound Data | Tarloxotinib (Prodrug): ~100x higher IC50 (inactive) |

| Comparator Or Baseline | Tarloxotinib-E (Active Effector): Low nM IC50 |

| Quantified Difference | ~100-fold reduction in normoxic activity |

| Conditions | Normoxic Ba/F3 cell growth inhibitory assays |

Procuring the intact prodrug rather than the active effector is strictly required to establish a functional baseline for hypoxia-gated delivery systems.

Overcoming C797S Triple-Mutant Resistance

Standard irreversible TKIs fail against acquired triple mutations. In Ba/F3 models expressing the Del19/T790M/C797S triple mutation, the active effector of Tarloxotinib maintains an IC50 of 198 nM, whereas this mutation confers complete resistance to afatinib, osimertinib, and poziotinib [1]. This quantitative advantage makes Tarloxotinib a necessary procurement choice for modeling late-stage, multi-drug resistant non-small cell lung cancer (NSCLC).

| Evidence Dimension | Kinase Inhibition (IC50) against Del19/T790M/C797S |

| Target Compound Data | Tarloxotinib-E: 198 nM |

| Comparator Or Baseline | Afatinib, Osimertinib, Poziotinib: Complete resistance |

| Quantified Difference | Measurable efficacy (198 nM) vs. total resistance |

| Conditions | Ba/F3 cell models expressing Del19/T790M/C797S in cis |

Allows researchers to study targeted inhibition in models where 2nd and 3rd generation EGFR TKIs are completely ineffective.

Wild-Type Target Sparing for Enhanced In Vivo Dosing

A major limitation of standard pan-HER inhibitors is systemic toxicity driven by wild-type (WT) receptor engagement. Tarloxotinib exhibits an 800-fold higher IC50 for WT HER2 compared to poziotinib under standard conditions [1]. Because the prodrug does not engage WT receptors in healthy, oxygenated tissues, it permits significantly higher dosing in murine models without the dose-limiting skin and gastrointestinal toxicities seen with afatinib or poziotinib.

| Evidence Dimension | Wild-Type HER2 Inhibition (IC50) |

| Target Compound Data | Tarloxotinib: 800-fold higher IC50 (lower toxicity) |

| Comparator Or Baseline | Poziotinib: High WT HER2 affinity (high toxicity) |

| Quantified Difference | 800-fold reduction in WT HER2 engagement |

| Conditions | In vitro WT HER2 models |

Critical for in vivo procurement where minimizing systemic toxicity is required to achieve higher localized tumor dosing.

In Vivo Formulation Compatibility and Processability

For in vivo xenograft studies, lipophilic kinase inhibitors often present formulation challenges. Tarloxotinib bromide achieves a clear, stable solution at ≥ 2.5 mg/mL using a standard, low-toxicity vehicle mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This avoids the need for highly toxic solvent concentrations or complex liposomal encapsulations required by more recalcitrant analogs.

| Evidence Dimension | In vivo vehicle solubility |

| Target Compound Data | Tarloxotinib Bromide: ≥ 2.5 mg/mL clear solution |

| Comparator Or Baseline | Baseline standard vehicles |

| Quantified Difference | Readily soluble at 2.5 mg/mL in standard 10% DMSO/PEG/Tween/Saline |

| Conditions | Standard laboratory formulation protocols |

Ensures the compound can be reliably and reproducibly formulated for murine xenograft models using standard laboratory reagents.

Validation of Hypoxia-Activated Prodrug (HAP) Systems

Because Tarloxotinib provides a roughly 100-fold difference in normoxic vs. hypoxic activity [2], it serves as a premier benchmark compound for laboratories developing novel hypoxia-gated delivery systems. It is the ideal positive control when evaluating the stability and cleavage kinetics of 4-nitroimidazole triggers.

Modeling Late-Stage TKI-Resistant NSCLC

Due to the active effector's ability to maintain an IC50 of 198 nM against the Del19/T790M/C797S triple mutation [2], Tarloxotinib is highly recommended for in vivo xenograft studies where tumors have developed complete resistance to 3rd generation TKIs like osimertinib.

Tumor Microenvironment (TME) Immune Remodeling Studies

Recent data indicates that Tarloxotinib profoundly remodels the TME, lowering tumor hypoxia and elevating cytokine production via TLR9-dependent effects, which enhances the efficacy of immune checkpoint inhibitors (ICIs) [1]. It is an optimal procurement choice for combination studies evaluating PD-L1 blockade in previously ICI-resistant syngeneic models.

References

- [1] Tarloxotinib targets tumor hypoxia to improve therapeutic efficacy of immune checkpoint inhibition in a TLR9 dependent manner. bioRxiv (2025).

- [2] Abstract 2200: Potent in vitro activity of Tarloxotinib for EGFR C797S and other mutations refractory to current EGFR tyrosine kinase inhibitors. Cancer Research, 79(13_Supplement) (2019).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types